Ethyl 2-hydroxy-5-phenylpentanoate
Overview
Description
Ethyl 2-hydroxy-5-phenylpentanoate is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 . It is used for research purposes .
Molecular Structure Analysis
Ethyl 2-hydroxy-5-phenylpentanoate contains a total of 34 bonds. These include 16 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
Ethyl 2-hydroxy-5-phenylpentanoate has a molecular weight of 222.28 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Biocatalysis in Chemical Synthesis
Research by Żądło et al. (2016) highlights the biocatalytic stereoselective synthesis of sec-alcohol derivatives, including ethyl 2-hydroxy-5-phenylpentanoate. This synthesis utilizes microorganisms as stereocomplementary catalysts, achieving high enantiomeric excesses up to 99% for the hydroxy ester products (Żądło et al., 2016).
Organic Chemistry and Synthesis
Stoermer and Pinhey (1998) detailed a method for producing 3-hydroxy-3-methyl-5-phenylpentanoic acid, a compound closely related to ethyl 2-hydroxy-5-phenylpentanoate. This process involves refluxing ethyl 3-hydroxy-3-methyl5-phenylpentanoate with potassium hydroxide, highlighting the compound's utility in organic synthesis (Stoermer & Pinhey, 1998).
Enzymatic Synthesis and Resolution
Kamal, Krishnaji, and Khanna (2006) discuss the lipase-mediated kinetic resolution of compounds including methyl-3-hydroxy-5-phenylpentanoate, emphasizing the potential for producing enantiomerically pure compounds for biological significance (Kamal, Krishnaji, & Khanna, 2006).
Biocatalyst Research
Jin-mei Zhao (2008) focuses on the synthesis and developments of Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], an important intermediate structurally similar to ethyl 2-hydroxy-5-phenylpentanoate, using biocatalysis methods (Zhao Jin-mei, 2008).
Applications in Wine Chemistry
Lytra et al. (2012) researched the distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine, a compound similar in structure to ethyl 2-hydroxy-5-phenylpentanoate. Their work underscores the compound's contribution to the fruity aroma in wines (Lytra, Tempère, de Revel, & Barbe, 2012).
properties
IUPAC Name |
ethyl 2-hydroxy-5-phenylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUMCPXYFSFMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxy-5-phenylpentanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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